molecular formula C18H12N2O4 B2653463 2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide CAS No. 921774-77-8

2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide

Cat. No. B2653463
CAS RN: 921774-77-8
M. Wt: 320.304
InChI Key: BEJGRDMGZAGBHQ-UHFFFAOYSA-N
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Description

“2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide” is a chemical compound . It is part of a series of novel compounds that have been designed and synthesized for the purpose of activating procaspase-3 . These compounds have shown notable cytotoxicity toward human cancer cell lines .


Synthesis Analysis

The synthesis of these compounds involves a nucleophilic substitution between 2-oxoindoline derivatives and ethyl chloroacetate . The most potent compound in the series was found to be three to five times more cytotoxic than PAC-1 in three cancer cell lines tested .


Molecular Structure Analysis

The molecular structure of these compounds is based on the 2-oxoindoline scaffold . This scaffold is a key component in a variety of biologically active compounds and pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic substitution and amidation . The reactions are carried out under controlled conditions to ensure the formation of the desired product .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure . For example, the presence of the 2-oxoindoline scaffold contributes to their cytotoxic activity .

Scientific Research Applications

Crystal Structures and Synthesis Techniques

The study by Reis et al. (2013) presents detailed crystallographic analyses of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, showcasing their crystallization behaviors and structural conformations (Reis et al., 2013). Proença and Costa (2008) discuss an eco-friendly synthesis approach for 2-imino and 2-oxo-2H-chromene-3-carboxamides, highlighting advancements in green chemistry (Proença & Costa, 2008).

Pharmacological Applications

Azab et al. (2017) explore the antimicrobial potential of chromene derivatives, indicating that these compounds exhibit significant antimicrobial activities (Azab et al., 2017). The study by Devale et al. (2017) identifies novel dihydropyrimidinone-isatin hybrids, including 2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide derivatives, as potential non-nucleoside HIV-1 reverse transcriptase inhibitors (Devale et al., 2017).

Material Properties

Nechifor (2009) investigates aromatic polyamides with coumarin chromophores for their thermal and solubility properties, presenting a novel monomer synthesis that includes 2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide derivatives (Nechifor, 2009).

Mechanism of Action

The mechanism of action of these compounds is related to their ability to activate procaspase-3 . This activation leads to the induction of apoptosis, or programmed cell death, in cancer cells .

properties

IUPAC Name

2-oxo-N-(2-oxo-1,3-dihydroindol-5-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-16-9-11-7-12(5-6-14(11)20-16)19-17(22)13-8-10-3-1-2-4-15(10)24-18(13)23/h1-8H,9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJGRDMGZAGBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide

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